molecular formula C15H26O2 B12574459 Dec-9-EN-1-YL pent-4-enoate CAS No. 195449-32-2

Dec-9-EN-1-YL pent-4-enoate

Cat. No.: B12574459
CAS No.: 195449-32-2
M. Wt: 238.37 g/mol
InChI Key: OQKDAZOTNYNNQQ-UHFFFAOYSA-N
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Description

Dec-9-en-1-yl pent-4-enoate is an organic compound with the molecular formula C15H26O2. It is an ester formed from the reaction between dec-9-en-1-ol and pent-4-enoic acid. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-9-en-1-yl pent-4-enoate can be synthesized through esterification. The reaction involves dec-9-en-1-ol and pent-4-enoic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts on mesoporous silica can also be employed to improve selectivity and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

Dec-9-en-1-yl pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Dec-9-en-1-ol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Dec-9-en-1-yl pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of dec-9-en-1-yl pent-4-enoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing dec-9-en-1-ol and pent-4-enoic acid. These products can then participate in further biochemical pathways. The double bonds in the compound also allow for interactions with enzymes involved in oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Dec-9-en-1-yl acetate: Similar ester but with acetic acid instead of pent-4-enoic acid.

    Pent-4-enoic acid methyl ester: Similar ester but with methyl group instead of dec-9-en-1-yl group.

Uniqueness

Dec-9-en-1-yl pent-4-enoate is unique due to its combination of a long aliphatic chain with a terminal double bond and a pent-4-enoate ester group. This structure provides distinct reactivity and properties compared to other esters .

Properties

CAS No.

195449-32-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

dec-9-enyl pent-4-enoate

InChI

InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-12-14-17-15(16)13-6-4-2/h3-4H,1-2,5-14H2

InChI Key

OQKDAZOTNYNNQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCOC(=O)CCC=C

Origin of Product

United States

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